molecular formula C15H25NO2 B11057503 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine

4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine

Cat. No.: B11057503
M. Wt: 251.36 g/mol
InChI Key: GURVJFZGQHVCSY-UHFFFAOYSA-N
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Description

4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine is an organic compound characterized by its unique structure, which includes a morpholine ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine typically involves the reaction of morpholine with a suitable alkyne derivative. One common method involves the use of 2,6,6-trimethyltetrahydro-2H-pyran-2-yl acetylene as a starting material. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne and facilitate its nucleophilic attack on the morpholine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine is unique due to the presence of both a morpholine ring and a tetrahydropyran moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]morpholine

InChI

InChI=1S/C15H25NO2/c1-14(2)6-4-7-15(3,18-14)8-5-9-16-10-12-17-13-11-16/h4,6-7,9-13H2,1-3H3

InChI Key

GURVJFZGQHVCSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCOCC2)C

Origin of Product

United States

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